molecular formula C13H18ClN B6277923 2-phenylspiro[3.3]heptan-2-amine hydrochloride CAS No. 2763751-01-3

2-phenylspiro[3.3]heptan-2-amine hydrochloride

Cat. No. B6277923
CAS RN: 2763751-01-3
M. Wt: 223.7
InChI Key:
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Description

2-Phenylspiro[3.3]heptan-2-amine hydrochloride (also known as phenylspiroheptane hydrochloride or PSPH) is an organic compound that is used in the synthesis of various pharmaceuticals, as well as for research purposes. PSPH is a white, crystalline solid with a melting point of 100°C and a boiling point of 300°C. It is soluble in both water and organic solvents, making it a useful compound in laboratory experiments.

Mechanism of Action

PSPH acts as a catalyst in various reactions. It is able to activate substrate molecules, allowing them to react with each other more quickly. It is also able to increase the rate of reaction by providing an alternative pathway for the reaction to take place.
Biochemical and Physiological Effects
PSPH has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antibiotic properties. It has also been shown to have an effect on the central nervous system, and has been used in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PSPH in laboratory experiments is its low cost and ease of synthesis. It is also soluble in both water and organic solvents, making it easy to work with in various experiments. However, it is important to note that PSPH can be toxic if not handled properly, and should be handled with caution in laboratory settings.

Future Directions

There are many potential future directions for research involving PSPH. These include the development of novel pharmaceuticals, the use of PSPH in the synthesis of organic compounds, and the further exploration of its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of PSPH in other areas, such as biotechnology and nanotechnology.

Synthesis Methods

The synthesis of PSPH is a simple two-step reaction. First, the phenyl group is attached to the 2-aminoheptane molecule through a nucleophilic substitution reaction. This is followed by the addition of hydrochloric acid to the resulting amine, which produces PSPH as a white, crystalline solid.

Scientific Research Applications

PSPH is widely used in scientific research due to its ability to act as a catalyst in various reactions. It has been used in the synthesis of various pharmaceuticals, such as analgesics, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-phenylspiro[3.3]heptan-2-amine hydrochloride involves the reaction of 2-phenylcyclohexanone with hydroxylamine hydrochloride to form 2-phenylcyclohexanone oxime, which is then reduced with sodium borohydride to form 2-phenylspiro[3.3]heptan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.", "Starting Materials": [ "2-phenylcyclohexanone", "hydroxylamine hydrochloride", "sodium borohydride", "2-phenylspiro[3.3]heptan-2-amine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-phenylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 2-phenylcyclohexanone oxime.", "Step 2: The oxime is then reduced with sodium borohydride in methanol to form 2-phenylspiro[3.3]heptan-2-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2-phenylspiro[3.3]heptan-2-amine, which is the final compound." ] }

CAS RN

2763751-01-3

Product Name

2-phenylspiro[3.3]heptan-2-amine hydrochloride

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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